

Comparative Bioactivity of Chlorinated Nitrogen-Containing Heterocycles

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Compound of Interest

Compound Name: C29H21ClN4O5

Cat. No.: B12634867

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Recent research has focused on the synthesis and evaluation of various chlorinated, nitrogen-containing heterocyclic compounds due to their potential as potent anticancer agents. This guide provides a cross-verification of bioactivity for representative compounds from two major classes: Indole derivatives and Quinoline derivatives, based on data from different research laboratories.

Indole Derivatives

A series of novel 5-chloro-indole-2-carboxylate derivatives were synthesized and evaluated for their antiproliferative activity. These compounds were tested against a panel of cancer cell lines and for their inhibitory effect on specific kinases.

Another study focused on indole-based arylsulfonylhydrazides, which were screened against human breast cancer cell lines.

Quinoline Derivatives

Several 7-chloro-4-quinolinyldiazones have been reported as potent anticancer agents against various cancer cell lines. Additionally, quinoline-5-sulfonamides have been synthesized and tested for their anticancer and antimicrobial activities.

Data Presentation

The following tables summarize the quantitative bioactivity data for representative compounds from the aforementioned studies, allowing for a direct comparison of their anticancer efficacy.

Table 1: Antiproliferative Activity of 5-Chloro-indole-2-carboxylate Derivatives

Compound	Target Cancer Cell Lines	GI ₅₀ (nM)	EGFR IC ₅₀ (nM)	BRAFV600E IC ₅₀ (nM)	Reference
3a	Four cancer cell lines	35	-	-	[1]
3b	Four cancer cell lines	31	74	-	[1]
3c	Four cancer cell lines	42	-	-	[1]
3e	Four cancer cell lines	-	68	Potent Activity	[1]
Erlotinib (Reference)	-	-	80	Less Potent	[1]

Table 2: Cytotoxic Activity of Indole-Based Arylsulfonylhydrazide (Compound 5f)

Compound	Target Cancer Cell Line	IC ₅₀ (μM)	Reference
5f	MCF-7 (Breast Cancer)	13.2	[2] [3]
5f	MDA-MB-468 (Breast Cancer)	8.2	[2] [3]

Table 3: Cytotoxic Activity of 7-Chloro-4-Quinolinyldihydrazone Derivatives

Compound	Target Cancer Cell Lines	IC ₅₀ (µg/cm ³)	Reference
36 (Representative)	SF-295 (CNS)	0.314 - 4.65	[4]
36 (Representative)	HCT-8 (Colon)	0.314 - 4.65	[4]
36 (Representative)	HL-60 (Leukemia)	0.314 - 4.65	[4]

Table 4: Anticancer Activity of 8-hydroxyquinoline-5-sulfonamide Derivative (Compound 3c)

Compound	Target Cancer Cell Line	Activity	Reference
3c	C-32 (Amelanotic Melanoma)	Comparable to Cisplatin/Doxorubicin	[5]
3c	MDA-MB-231 (Breast Adenocarcinoma)	Excellent Efficacy	[5]
3c	A549 (Lung Adenocarcinoma)	Comparable to Cisplatin/Doxorubicin	[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and cross-laboratory verification.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density (e.g., 5×10^3 cells/well) and allowed to attach overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

- **MTT Addition:** After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
- **Formazan Solubilization:** The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the untreated control cells, and the IC_{50} (the concentration of compound that inhibits 50% of cell growth) is determined.

EGFR Kinase Inhibitory Assay

This assay measures the ability of a compound to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

- **Assay Components:** The assay is typically performed in a 96-well plate containing EGFR enzyme, a substrate (e.g., a synthetic peptide), and ATP.
- **Compound Incubation:** The test compounds are added to the wells at various concentrations and incubated with the enzyme.
- **Kinase Reaction Initiation:** The kinase reaction is initiated by the addition of ATP.
- **Detection:** The amount of phosphorylated substrate is quantified using a detection method, such as ELISA with an anti-phosphotyrosine antibody or a fluorescence-based method.
- **Data Analysis:** The percentage of inhibition is calculated, and the IC_{50} value is determined.

Visualizations

The following diagrams illustrate a typical experimental workflow for evaluating anticancer compounds and a simplified signaling pathway that is often targeted by these molecules.

Compound Synthesis & Characterization

Synthesis of Novel
Chlorinated Heterocycles

Purification & Structural
Characterization (NMR, MS)

In Vitro Screening

Panel of Human
Cancer Cell Lines

Cytotoxicity Screening
(MTT Assay)

Determination of
IC₅₀ Values

Mechanism of Action Studies

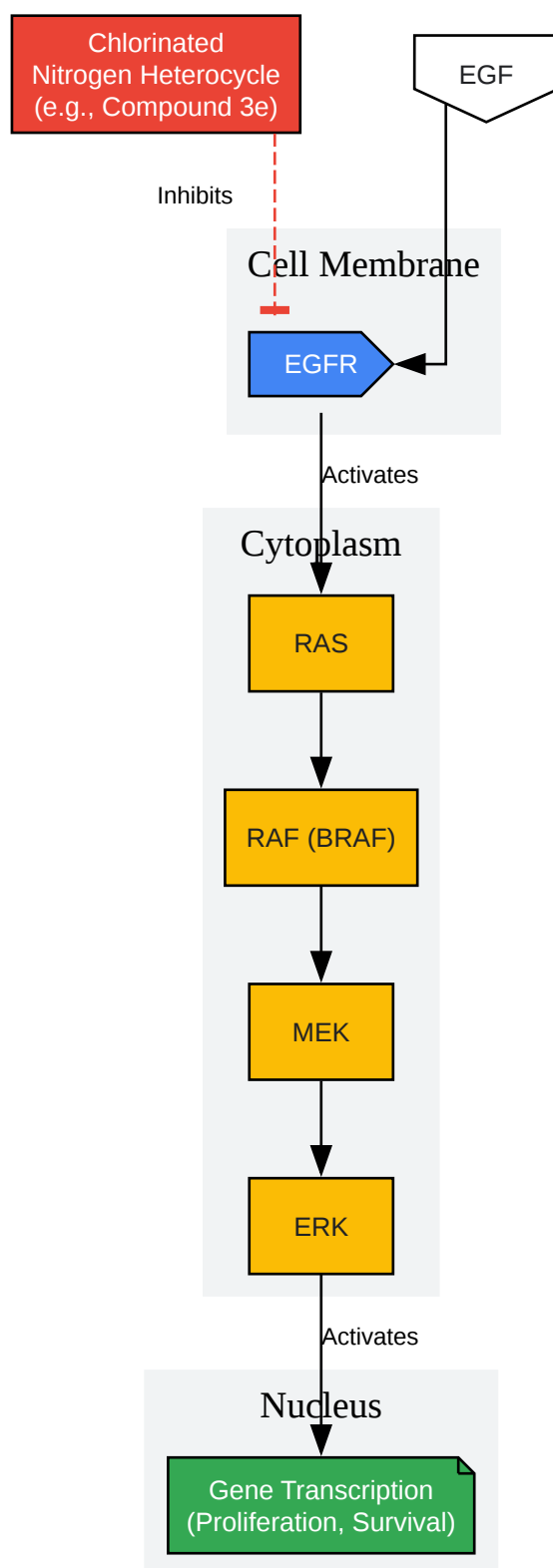
Kinase Inhibition Assays
(e.g., EGFR, BRAF)

Cell Cycle Analysis
(Flow Cytometry)

Apoptosis Assays

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Caption: Experimental workflow for anticancer drug discovery.



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Caption: Inhibition of the EGFR signaling pathway.

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